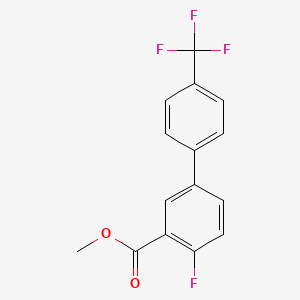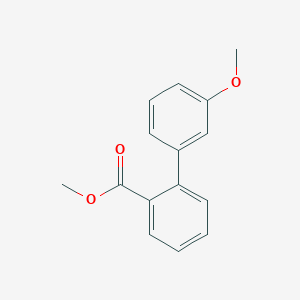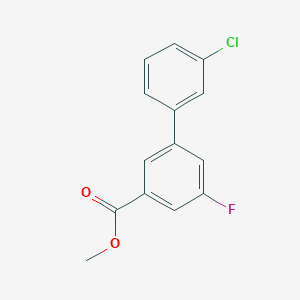![molecular formula C15H11F3O3 B7960844 Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7960844.png)
Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature with a variety of solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in enzyme activity or receptor binding, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar in structure but lacks the methoxy group.
2-Methoxy-3-(trifluoromethyl)phenol: Contains a phenol group instead of a benzoate ester.
Uniqueness
Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate is unique due to the presence of both the trifluoromethoxy and benzoate ester groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
methyl 3-[2-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-20-14(19)11-6-4-5-10(9-11)12-7-2-3-8-13(12)21-15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSBPZLVPXFEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl 5-(4-nitrophenyl)methyl 4H,6H,7H-pyrazolo[1,5-A]pyrazine-2,3,5-tricarboxylate](/img/structure/B7960778.png)
![Methyl 3-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960782.png)



![Methyl 2-{3-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7960826.png)
![Methyl 2-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7960828.png)




![4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester](/img/structure/B7960865.png)
